2-Deuterio-3-dodecylthiophene
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Overview
Description
3-Dodecylthiophene-2-D is a conjugated monomer with the chemical formula C16H28S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is known for its excellent electronic properties and is primarily used in the development of p-type semiconducting polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Dodecylthiophene-2-D can be synthesized through various methods. One common approach involves the Grignard reaction, where 3-bromothiophene is reacted with dodecylmagnesium bromide in the presence of a catalyst such as nickel or palladium. The reaction typically occurs under an inert atmosphere and at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 3-Dodecylthiophene-2-D often involves large-scale Grignard reactions followed by purification processes such as distillation or recrystallization to obtain high-purity products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Dodecylthiophene-2-D undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Bromine, chlorine; reactions are often conducted in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated thiophenes
Scientific Research Applications
3-Dodecylthiophene-2-D has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of poly(3-dodecylthiophene), a conducting polymer with applications in organic electronics.
Biology: Investigated for its potential use in biosensors due to its conductive properties.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the development of organic field-effect transistors (OFETs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-Dodecylthiophene-2-D primarily involves its ability to form conjugated polymers. When polymerized, it creates poly(3-dodecylthiophene), which exhibits excellent charge transport properties. The molecular targets include the π-conjugated system of the thiophene ring, which facilitates electron delocalization and enhances conductivity. The pathways involved include π-π stacking interactions and charge transfer processes .
Comparison with Similar Compounds
3-Dodecylthiophene-2-D can be compared with other similar compounds such as:
3-Hexylthiophene: Similar structure but with a shorter alkyl chain, leading to different solubility and electronic properties.
3-Octylthiophene: Intermediate alkyl chain length, offering a balance between solubility and electronic performance.
Poly(3-dodecylthiophene-2,5-diyl): A polymerized form of 3-Dodecylthiophene-2-D, used in various electronic applications.
The uniqueness of 3-Dodecylthiophene-2-D lies in its long alkyl chain, which provides enhanced solubility in organic solvents and improved processability for the fabrication of electronic devices .
Properties
Molecular Formula |
C16H28S |
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Molecular Weight |
253.5 g/mol |
IUPAC Name |
2-deuterio-3-dodecylthiophene |
InChI |
InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15H,2-12H2,1H3/i15D |
InChI Key |
RFKWIEFTBMACPZ-RWFJLFJASA-N |
Isomeric SMILES |
[2H]C1=C(C=CS1)CCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCC1=CSC=C1 |
Origin of Product |
United States |
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